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molecular formula C8H16Cl2 B133102 2,5-Dichloro-2,5-dimethylhexane CAS No. 6223-78-5

2,5-Dichloro-2,5-dimethylhexane

Cat. No. B133102
M. Wt: 183.12 g/mol
InChI Key: HSTAGCWQAIXJQM-UHFFFAOYSA-N
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Patent
US05248823

Procedure details

27.5 g (0.2 mol) of anhydrous aluminum chloride were added by spatula to 250.0 g (2.65 mol) of phenol plus 414.5 g (2.27 mol) of 2,5-dichloro-2,5-dimethylhexane in 500 ml of petroleum ether at room temperature while stirring. After 48 hours, the reaction mixture was poured into ice-water and extracted with ether, and the organic phase was washed to neutrality with water, dried over sodium sulfate and evaporated under reduced pressure. Two recrystallizations of the residue from methanol yielded 148.7 g of the title compound of melting point 219°-220 C.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
414.5 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.Cl[C:13]([CH3:21])([CH2:15][CH2:16][C:17](Cl)([CH3:19])[CH3:18])[CH3:14]>>[CH3:14][C:13]1([CH3:21])[CH2:15][CH2:16][C:17]([CH3:19])([CH3:18])[C:9]2[CH:10]=[C:5]([OH:11])[CH:6]=[CH:7][C:8]1=2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
414.5 g
Type
reactant
Smiles
ClC(C)(CCC(C)(C)Cl)C
Name
petroleum ether
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic phase was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Two recrystallizations of the residue from methanol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 148.7 g
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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